Antifungal agent 28
CAS No.:
Cat. No.: VC20243338
Molecular Formula: C22H29N5OS
Molecular Weight: 411.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H29N5OS |
|---|---|
| Molecular Weight | 411.6 g/mol |
| IUPAC Name | (1R,2S)-2-N-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]cyclohexane-1,2-diamine |
| Standard InChI | InChI=1S/C22H29N5OS/c1-13-18(19-26-27-21(28-19)25-17-8-6-5-7-16(17)23)29-20(24-13)14-9-11-15(12-10-14)22(2,3)4/h9-12,16-17H,5-8,23H2,1-4H3,(H,25,27)/t16-,17+/m1/s1 |
| Standard InChI Key | QQJTWYXHXZQIOH-SJORKVTESA-N |
| Isomeric SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)N[C@H]4CCCC[C@H]4N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NC4CCCCC4N |
Introduction
Chemical Structure and Synthesis
Antifungal agent 28 (CHNOS; molecular weight: 411.56) features a cis-diaminocyclohexyl group replacing the ethylenediamine moiety of its predecessor (compound 7), which enhances antifungal potency . The structural optimization involved introducing a cyclohexyl ring to improve binding affinity to fungal targets while reducing mammalian cell toxicity. Key synthetic steps include:
-
Cyclization: Formation of the oxadiazole ring via condensation of thiosemicarbazides with carboxylic acids.
-
Functionalization: Introduction of the diaminocyclohexyl group through nucleophilic substitution .
The compound’s stability under physiological conditions (pH 6–8) and solubility in polar solvents (e.g., DMSO) facilitate its formulation for intravenous and topical applications .
Mechanism of Action
Antifungal agent 28 disrupts fungal viability through dual mechanisms:
Biofilm Disruption
At sub-inhibitory concentrations (0.5–2.0 μg/mL), antifungal agent 28 reduces C. albicans biofilm metabolic activity by 60–80% and decreases extracellular polymeric substance (EPS) production . This is critical for treating catheter-associated infections where biofilms confer resistance to conventional antifungals.
In Vitro Antifungal Activity
Antifungal agent 28 exhibits broad-spectrum activity against 20 clinically relevant fungal strains, including fluconazole-resistant isolates .
Table 1: Minimum Inhibitory Concentrations (MIC) of Antifungal Agent 28
| Fungal Strain | MIC Range (μg/mL) | Comparator (Fluconazole MIC) |
|---|---|---|
| Candida albicans (azole-R) | 2.0–8.0 | >128 |
| Candida auris | 2.0–4.0 | 64–128 |
| Cryptococcus neoformans | 1.0–2.0 | 2.0–4.0 |
| Aspergillus fumigatus | 4.0–8.0 | >128 |
| Candida glabrata | 0.125–0.5 | 32–64 |
Data derived from broth microdilution assays (CLSI M27 guidelines) .
In Vivo Efficacy
Murine Disseminated Candidiasis Model
-
Dosage: 10 mg/kg intraperitoneal, twice daily.
-
Outcome: 90% survival rate at 14 days vs. 40% for fluconazole. Fungal burden in kidneys reduced by 3.5 log CFU/g .
Biofilm-Associated Infection Model
-
Biofilm Eradication: 5 mg/mL topical application reduced biofilm viability by 75% within 24 hours, outperforming caspofungin (50% reduction) .
Comparative Analysis with Marketed Antifungals
Table 2: Key Advantages Over Existing Agents
| Parameter | Antifungal Agent 28 | Fluconazole | Amphotericin B |
|---|---|---|---|
| Spectrum | Broad (yeasts/molds) | Narrow (yeasts) | Broad (toxic) |
| Biofilm Activity | Yes | No | Limited |
| Resistance Development | None observed | Common | Rare |
| Microbiota Impact | None | Moderate | Severe |
Future Directions
-
Clinical Trials: Phase I studies are warranted to assess pharmacokinetics and safety in humans.
-
Combination Therapy: Synergy with echinocandins or azoles could enhance efficacy against mixed infections .
-
Formulation Development: Nanoparticle carriers may improve tissue penetration for pulmonary aspergillosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume